molecular formula C15H20N4O B1401062 C-{4-[5-(6-Methyl-pyridin-3-yl)-[1,3,4]oxadiazol-2-yl]-cyclohexyl}-methylamine CAS No. 1361111-68-3

C-{4-[5-(6-Methyl-pyridin-3-yl)-[1,3,4]oxadiazol-2-yl]-cyclohexyl}-methylamine

Cat. No.: B1401062
CAS No.: 1361111-68-3
M. Wt: 272.35 g/mol
InChI Key: CTFNUOBRMISUAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

C-{4-[5-(6-Methyl-pyridin-3-yl)-[1,3,4]oxadiazol-2-yl]-cyclohexyl}-methylamine is a useful research compound. Its molecular formula is C15H20N4O and its molecular weight is 272.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

C-{4-[5-(6-Methyl-pyridin-3-yl)-[1,3,4]oxadiazol-2-yl]-cyclohexyl}-methylamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H20N4OC_{15}H_{20}N_{4}O with a molecular weight of approximately 284.35 g/mol. The compound features a cyclohexyl group and a pyridine derivative, which contribute to its lipophilicity and potential bioactivity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of Enzymes : The oxadiazole moiety is known for its ability to inhibit specific enzymes, potentially affecting metabolic pathways in cells.
  • Receptor Modulation : The presence of the pyridine ring suggests possible interactions with neuroreceptors or other protein targets involved in signaling pathways.

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. For example, compounds with similar structures have shown activity against Mycobacterium tuberculosis (Mtb), with some derivatives achieving minimal inhibitory concentrations (MIC) as low as 0.045 µg/mL against resistant strains of Mtb . This suggests that this compound may possess similar antimicrobial efficacy.

Anticancer Potential

Compounds containing oxadiazole rings have been investigated for their anticancer properties. In vitro studies have demonstrated that certain derivatives can inhibit cancer cell proliferation effectively. For instance, anticancer assays showed varying degrees of activity against human chronic myelogenous leukemia cell lines, indicating the potential for further development in cancer therapeutics .

Case Studies and Research Findings

A review of literature reveals several studies focusing on the biological activities of oxadiazole derivatives:

  • Study on Antitubercular Activity : A study evaluated the antitubercular activity of oxadiazole derivatives against Mtb strains. It was found that certain compounds exhibited excellent metabolic stability and bioavailability, with T1/2 values around 1.63 hours .
  • Anticancer Activity Assessment : In a recent study, various oxadiazole derivatives were synthesized and screened for anticancer activity against different cancer cell lines. The results indicated that modifications on the oxadiazole ring significantly influenced their anticancer potency .

Summary Table of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialMIC = 0.045 µg/mL against Mtb
AnticancerInhibitory effects on leukemia cells
Enzyme InhibitionPotential inhibition of metabolic enzymes

Properties

IUPAC Name

[4-[5-(6-methylpyridin-3-yl)-1,3,4-oxadiazol-2-yl]cyclohexyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O/c1-10-2-5-13(9-17-10)15-19-18-14(20-15)12-6-3-11(8-16)4-7-12/h2,5,9,11-12H,3-4,6-8,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTFNUOBRMISUAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C2=NN=C(O2)C3CCC(CC3)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
C-{4-[5-(6-Methyl-pyridin-3-yl)-[1,3,4]oxadiazol-2-yl]-cyclohexyl}-methylamine
Reactant of Route 2
C-{4-[5-(6-Methyl-pyridin-3-yl)-[1,3,4]oxadiazol-2-yl]-cyclohexyl}-methylamine
Reactant of Route 3
C-{4-[5-(6-Methyl-pyridin-3-yl)-[1,3,4]oxadiazol-2-yl]-cyclohexyl}-methylamine
Reactant of Route 4
Reactant of Route 4
C-{4-[5-(6-Methyl-pyridin-3-yl)-[1,3,4]oxadiazol-2-yl]-cyclohexyl}-methylamine
Reactant of Route 5
Reactant of Route 5
C-{4-[5-(6-Methyl-pyridin-3-yl)-[1,3,4]oxadiazol-2-yl]-cyclohexyl}-methylamine
Reactant of Route 6
C-{4-[5-(6-Methyl-pyridin-3-yl)-[1,3,4]oxadiazol-2-yl]-cyclohexyl}-methylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.